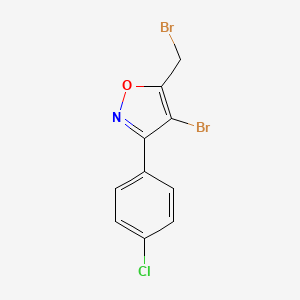

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole

描述

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound that contains bromine, chlorine, and oxazole functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an amine to form an amide intermediate, which is then cyclized to form the oxazole ring.

Bromination: The introduction of bromine atoms can be achieved through bromination reactions. For example, the bromination of the oxazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl and bromo substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would require careful control of reaction conditions and purification processes to ensure high yield and purity of the final product.

化学反应分析

1.1. Types of Reactions

Nucleophilic Substitution :

The bromomethyl group (-CH2Br) is highly reactive, undergoing substitution with nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under polar aprotic solvents (e.g., DMF). This reaction typically replaces the bromine atom with azide (-N3) or cyano (-CN) groups, yielding derivatives like 5-(azidomethyl)-3-(4-chlorophenyl)-1,2-oxazole .

Cross-Coupling Reactions :

The bromine substituent on the oxazole ring is susceptible to Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) in the presence of palladium catalysts (Pd(OAc)2). This reaction forms biaryl compounds, such as 4-phenyl-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole .

Oxidation/Reduction :

The compound can undergo oxidation (e.g., with potassium permanganate) to form carbonyl derivatives or reduction (e.g., with LiAlH4) to generate hydroxymethyl intermediates .

1.2. Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Sodium azide (NaN3), DMF | 80°C, 6 h | 5-(azidomethyl)-3-(4-chlorophenyl)-1,2-oxazole |

| Suzuki coupling | Pd(OAc)2, phenylboronic acid, K2CO3, dioxane | 100°C, 12 h | 4-phenyl-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole |

| Oxidation | KMnO4, H2O/THF | 50°C, 4 h | 5-(carboxymethyl)-3-(4-chlorophenyl)-1,2-oxazole |

1.3. Major Products Formed

-

Azide derivatives : Used in click chemistry for bioconjugation .

-

Biaryl compounds : Exhibits potential in medicinal chemistry as kinase inhibitors .

-

Carbonyl derivatives : Serve as intermediates in the synthesis of amide-containing molecules.

1.4. Mechanistic Insights

The bromomethyl group facilitates SN2 reactions due to its good leaving group properties, while the bromine on the oxazole ring participates in electrophilic aromatic substitution (e.g., coupling reactions) . The 4-chlorophenyl substituent enhances π-π stacking interactions , influencing the compound’s reactivity in biological systems .

2.1. Medicinal Chemistry

The compound’s structural features (halogen substituents, oxazole ring) make it a candidate for:

-

Antimicrobial agents : Halogen substituents enhance binding to bacterial targets.

-

Anticancer drugs : Oxazole derivatives have shown cytotoxic activity against cancer cell lines (e.g., PC3) .

2.2. Material Science

The compound’s reactivity enables its use in:

-

Polymer synthesis : Bromomethyl groups can initiate radical polymerization .

-

Cross-linked materials : Coupling reactions form stable 3D networks .

Future Research Directions

-

Green synthesis : Development of metal-free methods (e.g., using TEMPO catalysts) to reduce environmental impact .

-

Bioactivity optimization : Structure-activity relationship (SAR) studies to enhance selectivity for cancer cells .

-

Multifunctional materials : Integration into stimuli-responsive polymers for biomedical applications .

科学研究应用

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole (commonly referred to as BCB) is a heterocyclic compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article will explore the applications of BCB, focusing on its roles in medicinal chemistry, material science, and agricultural research.

Antimicrobial Activity

BCB has shown promising results in antimicrobial studies. Research indicates that compounds with similar oxazole structures exhibit significant antibacterial and antifungal properties. A study demonstrated that BCB derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The potential anticancer activity of BCB has been explored through various in vitro studies. Compounds containing oxazole rings have been documented to induce apoptosis in cancer cells. For instance, BCB was tested against several cancer cell lines, including breast and lung cancer cells, showing a dose-dependent reduction in cell viability. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Neurological Research

Recent investigations have also focused on the neuroprotective effects of BCB. Studies suggest that oxazole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties that may benefit neurodegenerative conditions such as Alzheimer's disease. BCB's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further research in this area.

Polymer Chemistry

BCB has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of brominated compounds into polymer matrices can improve flame retardancy and reduce smoke generation during combustion. Research has shown that polymers synthesized from BCB exhibit superior thermal degradation profiles compared to their non-brominated counterparts.

Photovoltaic Materials

The unique electronic properties of BCB make it suitable for applications in organic photovoltaic devices. Studies indicate that incorporating BCB into organic solar cells can enhance charge transport efficiency and overall device performance. The compound's ability to form stable thin films is advantageous for the fabrication of high-efficiency solar cells.

Pesticide Development

BCB's structural characteristics have led to its exploration as a potential pesticide candidate. Research indicates that compounds with similar brominated oxazole frameworks exhibit insecticidal activity against agricultural pests. Preliminary studies have shown that BCB can effectively control populations of aphids and whiteflies, suggesting its utility as an environmentally friendly pesticide alternative.

Herbicide Activity

In addition to insecticidal properties, BCB has been investigated for its herbicidal potential. Laboratory assays demonstrated that BCB could inhibit the growth of common weeds by disrupting photosynthetic processes. Further research is needed to optimize formulations for effective field application while minimizing non-target effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various BCB derivatives against resistant bacterial strains. The results indicated that specific modifications to the bromomethyl group enhanced antibacterial activity, highlighting the importance of structure-activity relationships in developing new antimicrobial agents.

Case Study 2: Polymer Applications

Research conducted by a team at a leading university focused on synthesizing flame-retardant polymers using BCB as a monomer. The resulting materials demonstrated significantly improved fire resistance compared to traditional polymers, making them suitable for applications in construction and automotive industries.

Case Study 3: Agricultural Applications

A field trial assessing the efficacy of BCB-based pesticides showed promising results in controlling pest populations while maintaining crop yield. The study concluded that BCB could serve as a viable alternative to conventional pesticides, aligning with sustainable agricultural practices.

作用机制

The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets.

相似化合物的比较

Similar Compounds

4-Bromo-4’-chlorobiphenyl: This compound shares the bromine and chlorine substituents but lacks the oxazole ring.

5-Bromo-2-chlorobenzoxazole: This compound contains a benzoxazole ring with bromine and chlorine substituents.

Uniqueness

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is unique due to the presence of both bromomethyl and bromo substituents on the oxazole ring, combined with a chlorophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound notable for its unique structural features, including both bromomethyl and bromo substituents on the oxazole ring and a chlorophenyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

- IUPAC Name : this compound

- Molecular Formula : C10H7Br2ClN

- CAS Number : 1158735-42-2

- Molecular Weight : 316.98 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity and binding affinity towards enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that oxazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Anti-inflammatory Activity

Compounds containing the oxazole nucleus have been reported to possess anti-inflammatory properties. For instance, derivatives with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The IC50 values for some oxazole derivatives were reported to be lower than those of established anti-inflammatory drugs like celecoxib .

Analgesic Activity

The analgesic effects of oxazole derivatives have also been studied. In pharmacological tests such as the writhing test and hot plate test, compounds similar to this compound showed promising results in reducing pain responses in animal models .

Study on Oxazolones

A study focused on a series of oxazolones demonstrated their potential as analgesic and anti-inflammatory agents. The synthesized compounds were evaluated for their effects on pain and inflammation through established pharmacological tests. The results indicated that certain derivatives exhibited significant activity, highlighting the therapeutic potential of oxazole-based compounds .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of oxazole derivatives against targets involved in pain and inflammation. These studies suggest that modifications in the molecular structure can enhance binding efficiency and efficacy against specific biological targets .

Comparative Analysis

属性

IUPAC Name |

4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKYXKCBSIFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。